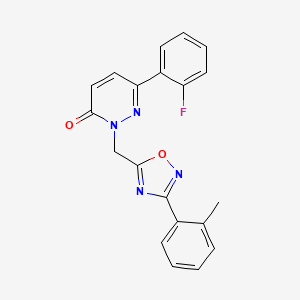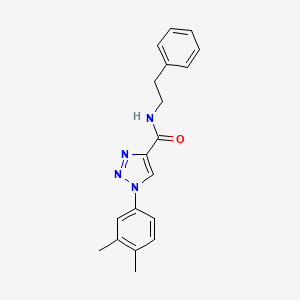![molecular formula C22H20N2O3 B6575288 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 1105218-81-2](/img/structure/B6575288.png)
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a fascinating synthetic organic compound. Characterized by its unique structure, this compound features both benzofuran and oxazole rings, making it an intriguing subject for various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis begins with the formation of the benzofuran core through a cyclization reaction, typically involving ortho-hydroxyaryl ketones and alkynes.
The oxazole ring is then introduced via a condensation reaction with a suitable nitrile oxide precursor.
The final step involves the acetamide formation through an amidation reaction with 3-phenylpropylamine, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using similar methodologies, with optimizations for yield and purity. Catalysts and advanced purification techniques are applied to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxidative processes can modify the functional groups on the benzofuran or oxazole rings.
Reduction: Reduction reactions may target the acetamide group, potentially converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, primarily on the aromatic rings.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, such as bromine or chlorine, under suitable conditions.
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated variants and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used in studies of reaction mechanisms and synthetic methodologies due to its complex structure.
Biology: Serves as a probe in biochemical assays to explore enzyme interactions and inhibitory effects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in material sciences for the development of novel polymers and advanced materials due to its stability and unique properties.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. Its mechanism involves the modulation of specific biochemical pathways, potentially inhibiting or activating molecular processes depending on the context.
Molecular Targets and Pathways:Enzymes: May inhibit specific kinases or proteases.
Receptors: Potential to bind with cellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: The presence of both benzofuran and oxazole rings in 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide sets it apart from many other compounds, offering a distinctive structure-activity relationship.
Similar Compounds:2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide.
N-(3-Phenylpropyl)benzamide derivatives.
Benzofuran and oxazole-based pharmaceuticals.
This compound's multifaceted nature makes it a valuable subject for various scientific domains, reflecting both its complexity and potential.
Propriétés
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22(23-12-6-9-16-7-2-1-3-8-16)15-18-14-21(27-24-18)20-13-17-10-4-5-11-19(17)26-20/h1-5,7-8,10-11,13-14H,6,9,12,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXEBUUCKRREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575214.png)
![1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575216.png)
![3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea](/img/structure/B6575234.png)
![3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-](/img/structure/B6575238.png)

![N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6575248.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B6575254.png)
![2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6575258.png)
![1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575265.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6575267.png)
![1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575268.png)

![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
